molecular formula C24H20N4O4S B12033071 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide CAS No. 573698-36-9

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide

Cat. No.: B12033071
CAS No.: 573698-36-9
M. Wt: 460.5 g/mol
InChI Key: BGXGIIANUMAXGA-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is a complex organic compound with a molecular formula of C24H20N4O4S . This compound features a triazole ring, a furan ring, and a dibenzofuran moiety, making it a unique and versatile molecule in the field of organic chemistry.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include various substituted triazole and furan derivatives.

Scientific Research Applications

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide has several scientific research applications:

Biological Activity

The compound 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its antimicrobial and anticancer properties.

Molecular Formula and Structure

  • Molecular Formula : C21H17N7O2S
  • Molar Mass : 431.47 g/mol

The structure features a triazole ring, an allyl group, and a methoxydibenzo furan moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The results indicate significant activity comparable to standard antibiotics.

Testing Methodology

Antimicrobial activity was assessed using the tube dilution method against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans, Aspergillus niger

Results Summary

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/ml
Bacillus subtilis40 µg/ml
Escherichia coli60 µg/ml
Candida albicans70 µg/ml
Aspergillus niger80 µg/ml

These findings suggest that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines through the MTT assay. The study focused on its effects on:

  • Human colon cancer cells (HCT116)
  • Mouse monocyte macrophage leukaemic cells (RAW 264.7)

Results Summary

Cell LineIC50 (µM)
HCT11625
RAW 264.730

The results indicate that the compound exhibits significant cytotoxicity against both cancer cell lines, with lower IC50 values indicating higher potency.

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions of the compound with target proteins involved in cancer progression and microbial resistance. The docking simulations revealed strong binding affinities with:

  • DNA gyrase (a target for antibacterial agents)
  • Tubulin (a target for anticancer drugs)

This suggests that the compound may exert its effects through multiple pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including this compound, demonstrating effective antimicrobial activity comparable to standard treatments .
  • Anticancer Evaluation : Research published in Pharmaceutical Biology reported on the anticancer activity of triazole derivatives, noting that compounds similar to this one showed promising results against various cancer cell lines .
  • Mechanistic Studies : A comprehensive review in Current Medicinal Chemistry discussed the role of triazole compounds in drug design, emphasizing their ability to interact with multiple biological targets .

Properties

CAS No.

573698-36-9

Molecular Formula

C24H20N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C24H20N4O4S/c1-3-10-28-23(19-9-6-11-31-19)26-27-24(28)33-14-22(29)25-17-13-20-16(12-21(17)30-2)15-7-4-5-8-18(15)32-20/h3-9,11-13H,1,10,14H2,2H3,(H,25,29)

InChI Key

BGXGIIANUMAXGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC=C)C5=CC=CO5

Origin of Product

United States

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